1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+

Description

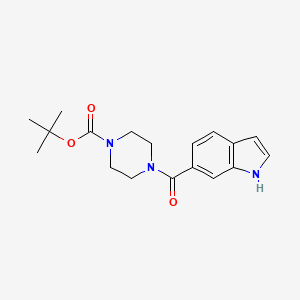

1-Piperazinecarboxylic Acid, 4-(1H-Indol-6-Ylcarbonyl)-, 1,1-Dimethylethyl+ (hereafter referred to by its full IUPAC name) is a piperazine derivative featuring a tert-butyl ester group at the 1-position and an indole-6-carbonyl moiety at the 4-position. Structurally, it combines a six-membered piperazine ring with a bicyclic indole system, linked via a carbonyl group. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the development of receptor-targeted molecules, given the prevalence of indole and piperazine motifs in pharmaceuticals (e.g., serotonin analogs, kinase inhibitors) .

Properties

IUPAC Name |

tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-5-4-13-6-7-19-15(13)12-14/h4-7,12,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLITOKKNOWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ typically involves multiple steps starting from commercially available materials. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced to an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride (NaBH4) is commonly used for reducing the carbonyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole compounds.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The piperazine ring can enhance the compound’s binding affinity to its targets, increasing its biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations

Core Ring Systems :

- The target compound’s piperazine ring (6-membered) offers distinct conformational rigidity compared to diazepane (7-membered) derivatives like (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid. Larger rings may enhance flexibility, influencing binding to biological targets .

- Piperidine in 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid lacks the second nitrogen atom present in piperazine, altering hydrogen-bonding capacity .

Substituent Effects: The indole-6-carbonyl group in the target compound enables π-π stacking interactions, common in kinase inhibitors. In contrast, the sulfonyl-benzodioxin group in the analog enhances polarity (TPSA = 102 Ų), improving aqueous solubility but reducing membrane permeability .

Protective Groups :

- Both the target compound and (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid utilize tert-butyl esters (Boc groups) to protect reactive sites during synthesis. This strategy is critical for stabilizing intermediates in multi-step reactions .

Research Findings and Implications

- Biological Potential: Indole derivatives are frequently associated with antitumor and antiviral activities, as seen in tetrahydroisoquinoline-based compounds .

- Synthetic Utility : The tert-butyl ester in the target compound facilitates modular synthesis, enabling efficient coupling with other pharmacophores to optimize drug candidates .

Biological Activity

1-Piperazinecarboxylic acid, 4-(1H-indol-6-ylcarbonyl)-, 1,1-dimethylethyl+ (CAS Number: 913388-30-4) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H23N3O3

- Molecular Weight : 329.39 g/mol

The structure features a piperazine ring and an indole moiety, which are known to impart various biological activities.

Research indicates that compounds with piperazine and indole structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific activity of 1-piperazinecarboxylic acid derivatives can vary significantly based on their substituents.

Pharmacological Profiles

- Serotonin Receptor Modulation : Some studies suggest that piperazine derivatives can act as agonists or antagonists at serotonin receptors. The agonistic properties may be linked to the indole component, which is structurally similar to serotonin itself .

- Dopamine Receptor Interaction : The compound may also exhibit activity on dopamine receptors, potentially influencing pathways related to mood and cognition .

- GABA Receptor Modulation : Similar compounds have been shown to modulate GABA A receptors positively, which are crucial for inhibitory neurotransmission in the central nervous system .

Study 1: Serotonergic Activity

A study evaluated a series of N4-substituted piperazines for their effects on adenylyl cyclase activity in vitro. The results demonstrated a range of agonistic and antagonistic profiles influenced by the specific substituents on the piperazine ring. Notably, some derivatives showed significant serotonergic activity, suggesting potential applications in treating mood disorders .

Study 2: GABA A Receptor Modulation

In another investigation focusing on GABA A receptor modulation, compounds structurally related to 1-piperazinecarboxylic acid were tested for their ability to potentiate GABA-induced chloride currents in oocytes. The findings indicated that these compounds could enhance receptor activity significantly, providing a basis for exploring their use in anxiolytic therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.